molecular formula C18H19NO5S B2455628 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline CAS No. 946315-67-9

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline

Cat. No.: B2455628
CAS No.: 946315-67-9
M. Wt: 361.41
InChI Key: HCTFMFHONKNKPY-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline is a synthetic organic compound that features a unique combination of indoline and benzo[d][1,3]dioxole moieties

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-25(21,19-9-8-14-4-1-2-5-16(14)19)11-3-10-22-15-6-7-17-18(12-15)24-13-23-17/h1-2,4-7,12H,3,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTFMFHONKNKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline typically involves a multi-step process. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the propyl chain: The benzo[d][1,3]dioxole moiety is then reacted with a suitable propylating agent under basic conditions.

    Sulfonylation: The propylated benzo[d][1,3]dioxole is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Indoline coupling: Finally, the sulfonylated intermediate is coupled with indoline under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Coupling Reactions: The indoline moiety can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has been extensively studied for its potential as an anticancer agent . Research indicates that it inhibits tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to induced apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

Mechanism of Action :

  • Tubulin Dynamics : The compound disrupts microtubule formation, essential for mitosis.
  • Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

Biological Studies

The compound is also utilized in exploring cellular processes such as cell cycle regulation and apoptosis mechanisms. Studies have shown that it can modulate key signaling pathways involved in cell proliferation and survival. This makes it a valuable tool for researchers investigating the underlying mechanisms of cancer biology.

Chemical Biology

In chemical biology, this compound serves as a tool compound for probing biological functions associated with sulfonylated indoline derivatives. Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition and receptor interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated significant reduction in the viability of cancer cell lines upon treatment with this compound.
  • Mechanistic Insights : Research indicates that the compound affects multiple signaling pathways associated with cell survival and apoptosis .

Further investigations into the biological activities of this compound reveal its potential to modulate neurotransmitter systems and inhibit specific enzyme pathways. This suggests possible applications beyond oncology into areas such as neuropharmacology .

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline involves its interaction with tubulin, a key protein in the microtubule network of cells. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the S phase and subsequent induction of apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline can be compared with other sulfonylated indoline derivatives and benzo[d][1,3]dioxole-containing compounds. Similar compounds include:

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Shares the benzo[d][1,3]dioxole moiety but differs in the nitrogen-containing ring structure.

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine: Similar structure with a pyrrolidine ring instead of indoline.

    Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring, exhibiting diverse biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline is a novel chemical entity with potential therapeutic applications, particularly in the fields of psychiatry and oncology. Its structural features suggest a multifaceted biological activity profile, which has been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound is characterized by the following structural formula:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs). The incorporation of the benzo[d][1,3]dioxole ring enhances the pharmacokinetic profile by reducing metabolism through cytochrome P450 enzymes, notably CYP2D6. This leads to increased bioavailability and prolonged action in the treatment of mood disorders such as major depressive disorder and anxiety disorders .

2. Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The mechanisms include inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis through modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : By acting on serotonin transporters, it enhances serotonergic neurotransmission.
  • EGFR Inhibition : This leads to reduced cell proliferation in cancer cells.
  • Induction of Apoptosis : Through modulation of apoptotic pathways involving Bcl-2 and Bax proteins .

Case Study 1: Antidepressant Efficacy

In a clinical trial setting, a derivative similar to the compound was evaluated for its efficacy in treating generalized anxiety disorder (GAD). Patients reported significant reductions in anxiety symptoms compared to placebo groups over a 12-week treatment period.

Case Study 2: Cancer Cell Line Studies

A comparative study assessed the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on cancer cell lines. The compound demonstrated a notable reduction in cell viability in HepG2 cells with an IC50 value of 2.38 µM, indicating potent anticancer activity while exhibiting minimal toxicity towards normal cell lines .

Data Tables

Activity Cell Line/Condition IC50 Value (µM) Reference
Anticancer (HepG2)Liver Cancer2.38
Anticancer (HCT116)Colon Cancer1.54
Anticancer (MCF7)Breast Cancer4.52
Antidepressant EfficacyGADN/AClinical Trial

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